Ethyl 3,4-dihydro-2H-pyrrole-5-carboxylate
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Overview
Description
Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate is a chemical compound with the following properties:
Chemical Formula: CHNO
Molecular Weight: 185.22 g/mol
Preparation Methods
The synthesis of ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate involves the following steps:
Three-Component Reaction:
Industrial Production:
Chemical Reactions Analysis
Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate can undergo various reactions:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution Reactions: The ethoxy group can be substituted with other functional groups.
Cyclization: The pyrrole ring can participate in cyclization reactions.
Reduction/Oxidation: The compound may undergo redox reactions.
Major Products: These reactions can lead to various products, including derivatives of the pyrrole ring.
Scientific Research Applications
Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design.
Biological Studies: It may serve as a building block for bioactive molecules.
Industry: Its derivatives could have industrial applications.
Mechanism of Action
The specific mechanism of action for this compound is not well-documented. Further research is needed to understand its biological effects, molecular targets, and pathways.
Comparison with Similar Compounds
Similar Compounds: Other pyrrole derivatives.
Uniqueness: Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate’s unique structure sets it apart from related compounds.
Properties
IUPAC Name |
ethyl 3,4-dihydro-2H-pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)6-4-3-5-8-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCAIIBUIBBIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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